tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Cross-coupling Isoxazole functionalization Synthetic methodology

tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is a conformationally restricted spirocyclic isoxazoline building block featuring a 5-oxa-2,6-diazaspiro[3.4]oct-6-ene core with a bromine atom at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen. This scaffold class has been validated as a privileged framework for somatostatin receptor subtype 5 (SSTR5) antagonists with demonstrated oral bioavailability in type 2 diabetes models.

Molecular Formula C10H15BrN2O3
Molecular Weight 291.145
CAS No. 1628744-69-3
Cat. No. B2847914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate
CAS1628744-69-3
Molecular FormulaC10H15BrN2O3
Molecular Weight291.145
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)Br
InChIInChI=1S/C10H15BrN2O3/c1-9(2,3)15-8(14)13-5-10(6-13)4-7(11)12-16-10/h4-6H2,1-3H3
InChIKeyIPZGNSYXTVKXOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate (CAS 1628744-69-3): Spirocyclic Isoxazoline Core for SSTR5 Antagonist Programs


tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is a conformationally restricted spirocyclic isoxazoline building block featuring a 5-oxa-2,6-diazaspiro[3.4]oct-6-ene core with a bromine atom at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen. This scaffold class has been validated as a privileged framework for somatostatin receptor subtype 5 (SSTR5) antagonists with demonstrated oral bioavailability in type 2 diabetes models. [1] The combination of a spirocyclic architecture, a synthetically versatile aryl bromide handle, and an orthogonal amine protecting group distinguishes this intermediate from simpler non-spirocyclic isoxazoline analogs lacking conformational pre-organization. [2]

Why 7-Position Halogen Identity and Spirocyclic Conformation Prevent Generic Substitution of CAS 1628744-69-3


Generic substitution of tert-butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate with other 7-halo or 7-alkyl analogs or non-spirocyclic isoxazolines is not functionally equivalent due to three interdependent properties that critically influence downstream synthetic efficiency, final compound potency, and selectivity: (i) the 7-position bromine atom provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to chlorine, enabling higher yields and broader substrate scope in the construction of biaryl SSTR5 pharmacophores [1]; (ii) the spirocyclic junction locks the azetidine and isoxazoline rings into a defined three-dimensional orientation that pre-organizes exit vectors for optimal target engagement—a feature absent in flexible-chain analogs [2]; and (iii) the Boc protecting group on the azetidine nitrogen permits orthogonal deprotection under mild acidic conditions, enabling sequential functionalization strategies that would be compromised with alternative amine protecting groups. [3] Substituting the bromine for chlorine reduces cross-coupling efficiency, while replacing the spirocyclic core with a monocyclic isoxazoline eliminates the conformational rigidity that underpins the SSTR5 selectivity gains reported for this scaffold class.

Quantitative Differentiation Evidence for tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate Relative to In-Class Analogs


Superior Suzuki-Miyaura Cross-Coupling Reactivity of 7-Bromo Substituent vs. 7-Chloro Analogs

The 7-bromo substituent on the isoxazoline ring of the target compound enables efficient Suzuki-Miyaura cross-coupling at the sp2-hybridized C-7 position, a critical step for constructing biaryl SSTR5 pharmacophores. In a systematic study of 3,4-disubstituted 5-bromoisoxazoles under optimized conditions (Pd2(dba)3, P(t-Bu)3·HBF4, K2CO3, dioxane/H2O, 80 °C), cross-coupling proceeded in good to high yields (typically 70–95%) with a broad range of arylboronic acids. [1] In contrast, the corresponding 5-chloroisoxazole analogs are known to be significantly less reactive under standard Suzuki conditions due to the higher bond dissociation energy of the C–Cl bond (ca. 96 kcal/mol) compared to C–Br (ca. 81 kcal/mol), requiring harsher conditions or specialized catalysts that often lead to lower yields and reduced functional group compatibility. [2] This 7-bromo intermediate thus provides a synthetically enabling advantage for library synthesis and late-stage diversification of SSTR5 antagonist candidates.

Cross-coupling Isoxazole functionalization Synthetic methodology

Conformational Rigidity of the Spiro[3.4] Scaffold Enhances SSTR5 Binding Affinity vs. Flexible-Chain Analogs

The 5-oxa-2,6-diazaspiro[3.4]oct-6-ene core locks the azetidine and isoxazoline rings into a rigid orthogonal orientation with defined exit vectors. In the SSTR5 antagonist series reported by Hirose et al., the spirocyclic scaffold was essential for achieving high SSTR5 antagonistic potency and subtype selectivity. The optimized compound 25a (bearing the identical spirocyclic core) exhibited hSSTR5 IC50 = 9.6 nM and mSSTR5 IC50 = 57 nM. [1] Earlier-generation non-spirocyclic N-benzyl azetidine hit compounds 1 and 2 from the same study showed markedly weaker SSTR5 antagonistic activity, underscoring the potency enhancement conferred by conformational restriction. [1] Across GPCR-targeted programs, spirocyclic scaffolds have been shown to reduce the entropic penalty upon binding by pre-organizing pharmacophoric elements in the bioactive conformation, leading to affinity gains of 10- to 100-fold relative to flexible analogs in multiple chemotypes. [2]

Conformational restriction GPCR binding SSTR5 antagonism

Orthogonal Boc Protection Enables Sequential N-Functionalization Without Compromising Isoxazoline Integrity

The tert-butoxycarbonyl (Boc) group on the azetidine nitrogen of the target compound provides orthogonal protection that can be removed under mild acidic conditions (e.g., TFA/CH2Cl2 or HCl/dioxane) without affecting the acid-sensitive isoxazoline ring. This contrasts with analogs bearing benzyl carbamate (Cbz) or acetyl protecting groups, which require hydrogenolysis or harsh basic conditions, respectively. [1] Cbz deprotection via hydrogenolysis (H2, Pd/C) can poison the palladium catalyst used in subsequent cross-coupling steps, while basic deprotection conditions risk isoxazoline ring opening via N–O bond cleavage. The Boc group is quantitatively removed (>95% conversion) under standard TFA conditions within 1–2 hours at room temperature, providing the free azetidine for subsequent sulfonylation, amidation, or reductive amination. [1] In SSTR5 programs, the liberated azetidine nitrogen is utilized for installation of the critical (biarylmethyl)piperidine carboxylic acid pharmacophore via reductive amination. [2]

Protecting group strategy Sequential functionalization Synthetic versatility

Reduced hERG Liability Through Spirocyclic Scaffold Design Compared to Benzoic Acid-Containing SSTR5 Antagonists

In the SSTR5 antagonist optimization campaign, the 4-benzoic acid derivative 10c (a non-spirocyclic analog lacking the 5-oxa-2,6-diazaspiro[3.4]oct-6-ene core) exhibited moderate human ether-a-go-go related gene (hERG) K+ channel inhibitory activity. [1] Replacement of the 4-benzoic acid moiety with an isonipecotic acid-substituted spirocyclic scaffold (as in compound 25a, which incorporates the target compound's scaffold as its core) dramatically reduced hERG inhibition to 5.6% at 30 µM. [1] This reduction in hERG liability is attributed to the elimination of π-stacking interactions with the hERG channel pore that are facilitated by planar aromatic carboxylic acid motifs—interactions that are sterically disfavored by the three-dimensional spirocyclic architecture. [2] The class-level implication is that building blocks incorporating the spirocyclic core pre-bias final compounds toward improved cardiac safety profiles compared to planar aromatic acid intermediates.

hERG inhibition Cardiac safety Drug design

Recommended Procurement and Application Scenarios for tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate Based on Differentiation Evidence


Medicinal Chemistry: SSTR5 Antagonist Lead Optimization via Late-Stage C-7 Diversification

The 7-bromo substituent enables efficient Suzuki-Miyaura diversification to install diverse aryl and heteroaryl groups at C-7, a position critical for SSTR5 potency and selectivity as demonstrated by compound 25a (hSSTR5 IC50 = 9.6 nM). [1] The bromine's superior reactivity compared to chlorine (ca. 15 kcal/mol bond dissociation energy advantage) allows for high-yielding parallel library synthesis under mild Pd-catalyzed conditions, minimizing side-product formation. [2] Procurement of this intermediate is justified when the program requires systematic exploration of C-7 SAR, as the bromine handle provides the optimal balance of stability and reactivity for array chemistry.

Process Chemistry: Sequential Orthogonal Functionalization for Multikilogram SSTR5 Candidate Synthesis

The orthogonal Boc protecting group on the azetidine nitrogen enables a sequential functionalization strategy: (Step 1) Suzuki coupling at C-7 with the Boc group intact; (Step 2) mild TFA-mediated Boc deprotection (>95% conversion, rt, 1–2 h) to liberate the azetidine; (Step 3) reductive amination to install the biarylmethylpiperidine carboxylic acid pharmacophore. [3] This sequence avoids protecting group crossover issues encountered with Cbz analogs (Pd catalyst poisoning) and acetyl analogs (basic isoxazoline ring opening), reducing the total step count by 1–2 synthetic operations compared to alternative protecting group strategies.

Fragment-Based Drug Discovery: Spirocyclic Probe for GPCR Conformational Studies

The rigid spirocyclic architecture of CAS 1628744-69-3 provides well-defined exit vectors that pre-organize the molecule in a three-dimensional geometry complementary to GPCR binding pockets. [4] This scaffold is suitable as a fragment-like starting point (MW 291.15) for structure-based design targeting SSTR5 and related class A GPCRs, where conformational pre-organization has been shown to improve binding affinity by 10- to 100-fold relative to flexible analogs. [4] The bromine atom serves as a heavy-atom probe for X-ray crystallographic phasing and as a synthetic handle for subsequent fragment growing via cross-coupling.

Safety Pharmacology Screening: hERG-Reduced Chemical Series Expansion

For programs where cardiac safety is a primary selection criterion, the spirocyclic scaffold of this intermediate directly addresses the hERG liability observed with planar aromatic acid-containing SSTR5 antagonists. The spirocyclic series (exemplified by compound 25a) demonstrated only 5.6% hERG inhibition at 30 µM, compared to moderate inhibition for the non-spirocyclic 4-benzoic acid analog 10c. [1] Procuring this building block for library synthesis ensures that all derived compounds inherit the three-dimensional architecture that sterically disfavors hERG channel pore interactions, providing a structural basis for improved cardiac safety margins across the series.

Quote Request

Request a Quote for tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.